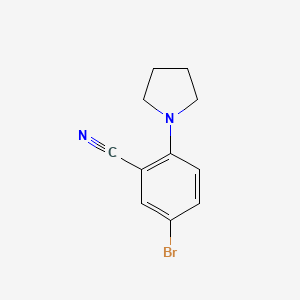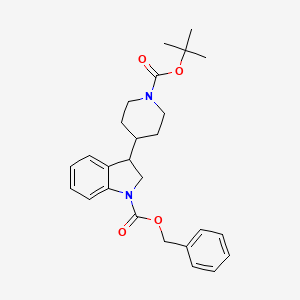
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate
Overview
Description
“Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate” is a chemical compound with the molecular formula C26H32N2O4 . It has an average mass of 436.543 Da and a monoisotopic mass of 436.236206 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-9-12-20(16-27)22-17-28(23-14-8-7-13-21(22)23)25(30)31-18-19-10-5-4-6-11-19/h4-8,10-11,13-14,20,22H,9,12,15-18H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.55 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Scientific Research Applications
1. PROTAC Development for Targeted Protein Degradation The compound is useful as a semi-flexible linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used for amino group protection during peptide synthesis. It is stable under basic conditions and inert against various nucleophiles, making it ideal for stepwise construction of peptides .
Organic Synthesis of Heteroarenes
Protected N-functionality is crucial in the synthesis of functionalized heteroarenes found in alkaloid natural products, pharmaceuticals, and materials. The Boc group helps diminish the nucleophilicity of nitrogen atoms in these structures .
Deprotection in Organic Synthesis
The Boc group can be conveniently deprotected under acidic conditions without affecting other sensitive functional groups. This property is essential for sequential synthesis steps involving amine functional groups .
5. tert-Butylation of Carboxylic Acids and Alcohols The tert-butyl ester group is a protecting group for carboxylic acids due to its stability against nucleophiles and reducing agents. It is frequently used in the protection of carboxylic acid functionality of amino acids .
6. Ionic Liquids Derived from Protected Amino Acids Room-temperature ionic liquids derived from tert-butoxycarbonyl-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Mechanism of Action
While the exact mechanism of action for this compound is not specified, compounds with similar structures are used in PROTAC development for targeted protein degradation . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein.
properties
IUPAC Name |
benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4/c1-26(2,3)32-24(29)27-15-13-20(14-16-27)22-17-28(23-12-8-7-11-21(22)23)25(30)31-18-19-9-5-4-6-10-19/h4-12,20,22H,13-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGSNCABPGIPSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CN(C3=CC=CC=C23)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)indoline-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



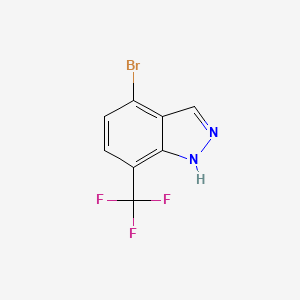
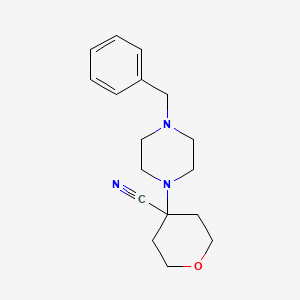
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
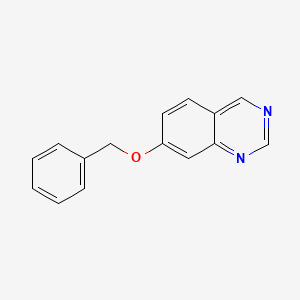

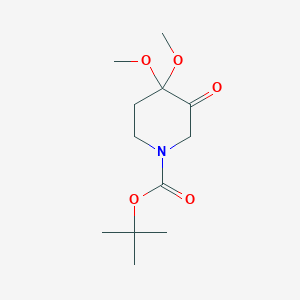
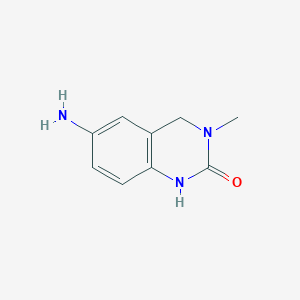
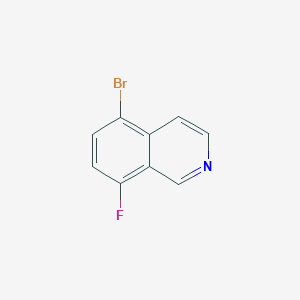



![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)

